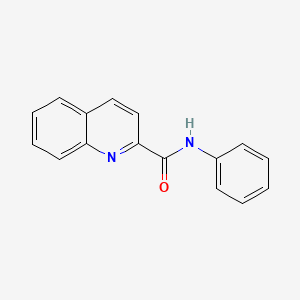

Quinaldanilide

Description

Structure

3D Structure

Properties

CAS No. |

7477-46-5 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-phenylquinoline-2-carboxamide |

InChI |

InChI=1S/C16H12N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-11H,(H,17,19) |

InChI Key |

QZRJWCCFONJIMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-Phenylquinoline-2-carboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-phenylquinoline-2-carboxamide and its derivatives represent a versatile class of heterocyclic compounds with a rich history rooted in the development of quinoline synthesis. This technical guide provides an in-depth overview of the discovery, history, synthesis, and diverse pharmacological activities of this scaffold. While the precise initial synthesis of the parent N-phenylquinoline-2-carboxamide is not extensively documented in readily available literature, its origins can be traced to the foundational named reactions in quinoline chemistry. Modern research has pivoted towards the exploration of its derivatives, revealing a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This document details key experimental protocols, presents quantitative biological data in a structured format, and visualizes associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Discovery and History

The history of N-phenylquinoline-2-carboxamide is intrinsically linked to the broader history of quinoline synthesis. Quinoline itself was first extracted from coal tar in 1834.[1] The late 19th century saw the development of several key synthetic methods for creating the quinoline core structure, which laid the groundwork for the eventual synthesis of its carboxamide derivatives.

Two of the most significant early methods for quinoline synthesis are the Doebner-von Miller reaction (1881) and the Pfitzinger reaction (1886).[1][2][3][4]

-

The Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][4] It is a versatile method that allows for the preparation of a wide variety of substituted quinolines.

-

The Pfitzinger Reaction: This method utilizes the reaction of isatin with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[3][5] This reaction is particularly relevant as it provides a direct route to quinoline carboxylic acids, which are the immediate precursors to quinoline carboxamides.

While the exact date and discoverer of the first synthesis of N-phenylquinoline-2-carboxamide are not clearly documented in the reviewed literature, it is highly probable that its synthesis was first achieved as an extension of these early quinoline synthesis methodologies, likely in the late 19th or early 20th century, as chemists began to explore the functionalization of the quinoline scaffold. The primary route would involve the synthesis of quinoline-2-carboxylic acid followed by amidation with aniline.

Synthesis of N-phenylquinoline-2-carboxamide and Its Derivatives

The synthesis of N-phenylquinoline-2-carboxamide and its derivatives can be achieved through several established synthetic routes. The most common approach involves the formation of the quinoline-2-carboxylic acid precursor, followed by an amidation reaction.

Synthesis of Quinoline-2-carboxylic Acid Precursors

Pfitzinger Reaction: As mentioned, the Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound.[3][5] A variation of this reaction can be used to synthesize quinoline-2-carboxylic acids.

Doebner Reaction: The Doebner reaction, a modification of the Doebner-von Miller synthesis, reacts anilines, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][2]

Amidation to Form N-Phenylquinoline-2-carboxamide

Once the quinoline-2-carboxylic acid is obtained, it can be converted to the corresponding N-phenyl carboxamide through standard amidation procedures. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with aniline.

One-Pot Synthesis

More recent methodologies have focused on developing more efficient one-pot syntheses. For instance, a direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones in the presence of ammonium acetate has been described. This method also allows for the synthesis of the carboxamide moiety directly from isatin and acetophenone under optimized conditions.

Pharmacological Activities and Biological Targets

While the parent N-phenylquinoline-2-carboxamide has been less studied, its derivatives have been the subject of extensive research, revealing a wide range of pharmacological activities.

Anticancer Activity

Numerous derivatives of N-phenylquinoline-2-carboxamide have demonstrated potent anticancer activity through various mechanisms of action.

-

Histone Deacetylase (HDAC) Inhibition: Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[6] Some of these derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3.[6] The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[7]

-

P2X7 Receptor Antagonism: Quinoline-carboxamide derivatives have been investigated as antagonists of the P2X7 receptor, an ATP-gated ion channel that is overexpressed in several types of cancer.[8] Antagonism of the P2X7 receptor can inhibit tumor cell proliferation and induce apoptosis.[8]

Antiviral Activity

Derivatives of 8-hydroxy-N-phenylquinoline-2-carboxamide have been synthesized and evaluated for their antiviral activity, particularly against highly pathogenic avian influenza viruses like H5N1.[9] The antiviral activity of these compounds is influenced by the nature and position of substituents on the anilide ring.[9]

Quantitative Data

The following tables summarize the quantitative biological data for representative N-phenylquinoline-2-carboxamide derivatives.

Table 1: HDAC Inhibitory Activity of 2-Substituted Phenylquinoline-4-Carboxylic Acid Derivatives [6]

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

| D28 | >100 | >100 | 24.45 | >100 |

| D29 | 32.59 | 183.5 | 0.477 | >1000 |

Table 2: Antiproliferative Activity of Representative HDAC Inhibitors [10]

| Compound | K562 IC50 (µM) | U266 IC50 (µM) | U937 IC50 (µM) | MCF-7 IC50 (µM) |

| D28 | 1.02 | 1.08 | 1.11 | 5.66 |

| D29 | 2.16 | 3.22 | 2.89 | >10 |

| SAHA (Control) | 1.15 | 1.21 | 1.33 | 4.89 |

Table 3: P2X7 Receptor Antagonist Activity of Quinoline-6-Carboxamide Derivatives [8]

| Compound | h-P2X7R IC50 (µM) |

| 2e (4-fluoro) | 0.624 |

| 2f (4-iodo) | 0.566 |

| 2g (4-chloro) | 0.813 |

Experimental Protocols

General Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)[11]

-

A mixture of isatin (1 equivalent) and a ketone (e.g., benzophenone, 1 equivalent) is prepared in the presence of a strong base such as potassium hydroxide (KOH).

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the mixture is poured onto crushed ice and acidified with a strong acid (e.g., HCl) to a pH of 1-2.

-

The resulting precipitate, the quinoline-4-carboxylic acid derivative, is collected by filtration and recrystallized from a suitable solvent like ethanol.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)[12][13][14]

-

Reagents: HDAC substrate (e.g., Boc-Lys(Ac)-AMC), HDAC enzyme (e.g., from HeLa cell nuclear extract), assay buffer, developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A as a control).

-

Procedure: a. In a 96-well plate, the test compound (N-phenylquinoline-2-carboxamide derivative) is incubated with the HDAC enzyme and the fluorogenic substrate. b. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 30 minutes). c. The developer solution is added to each well. The developer stops the HDAC reaction and digests the deacetylated substrate, releasing a fluorescent product. d. The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., excitation: 350-380 nm, emission: 440-480 nm). e. The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.

P2X7 Receptor Antagonism Assay (Dye Uptake)[15][16]

-

Cell Line: A cell line stably expressing the human P2X7 receptor (e.g., 1321N1 astrocytoma cells).

-

Reagents: P2X7 receptor agonist (e.g., ATP or BzATP), a fluorescent dye that is permeable to the P2X7 pore upon activation (e.g., YO-PRO-1), cell culture medium, and the test compound.

-

Procedure: a. Cells are seeded in a 96-well plate and incubated until confluent. b. The cells are pre-incubated with the test compound (the N-phenylquinoline-2-carboxamide derivative) for a specified time. c. The P2X7 receptor is activated by adding the agonist (ATP or BzATP). d. The fluorescent dye is added, and the cells are incubated to allow dye uptake through the activated P2X7 pores. e. The fluorescence intensity in each well is measured using a fluorescence plate reader. f. The inhibitory effect of the test compound is determined by the reduction in fluorescence compared to control wells without the inhibitor.

Signaling Pathways and Experimental Workflows

HDAC Inhibition and Downstream Effects

N-phenylquinoline-2-carboxamide derivatives that act as HDAC inhibitors can trigger a cascade of events within a cancer cell, leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway of HDAC inhibition by N-phenylquinoline-2-carboxamide derivatives.

P2X7 Receptor Antagonism Workflow

The experimental workflow for identifying P2X7 receptor antagonists involves a series of steps from initial screening to validation.

Caption: Experimental workflow for P2X7 receptor antagonist discovery.

Conclusion

N-phenylquinoline-2-carboxamide serves as a valuable scaffold in medicinal chemistry, with its derivatives demonstrating significant potential in the development of novel therapeutics, particularly in the fields of oncology and virology. The historical foundations of quinoline synthesis have paved the way for the creation of a diverse chemical space around this core structure. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research and development of N-phenylquinoline-2-carboxamide-based compounds. Future investigations should aim to further elucidate the specific signaling pathways modulated by the parent compound and to optimize the pharmacological properties of its derivatives to identify clinical candidates.

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

Biological Activity of Quinaldanilide Derivatives: A Technical Guide

Introduction

Quinaldanilide derivatives, a class of compounds characterized by a quinaldine (2-methylquinoline) core linked to an anilide moiety, are emerging as a significant area of interest in medicinal chemistry. Due to the limited availability of research focused specifically on "this compound," this guide synthesizes findings from the broader, structurally related classes of quinoline, quinaldine, and quinazolinone derivatives that feature an anilide or similar N-phenylacetamide group. This technical guide provides a comprehensive overview of their biological activities, focusing on their anticancer and antimicrobial properties, for researchers, scientists, and drug development professionals.

Anticancer Activity of this compound and Related Derivatives

This compound and its structural analogs have demonstrated notable cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound-related derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | ||

| MCF-7 (Breast) | 5.21 | [1] | ||

| 2-Quinolone | 11e | COLO 205 (Colon) | Potent (nanomolar) | [2] |

| Quinoxaline | VIIIc | HCT116 (Colon) | 2.5 | [3] |

| MCF-7 (Breast) | 9 | [3] | ||

| VIIIa | HepG2 (Liver) | 9.8 | [3] | |

| VIIIe | HCT116 (Colon) | 8.4 | [3] | |

| XVa | HCT116 (Colon) | 4.4 | [3] | |

| MCF-7 (Breast) | 5.3 | [3] | ||

| Hydroquinone-Chalcone-Pyrazoline | 4, 5, 6 | MCF-7 (Breast) | 28.8 - 124.6 | [4] |

| HT-29 (Colon) | 28.8 - 124.6 | [4] |

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular signaling pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when activated, promotes the transcription of genes involved in cell proliferation and survival. Several quinoline-based compounds have been shown to inhibit the STAT3 signaling pathway.

The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. Its dysregulation is a hallmark of many cancers. Certain salicylanilides, which share structural similarities with quinaldanilides, have been shown to inhibit this pathway.

Antimicrobial Activity of this compound and Related Derivatives

A number of quinaldine and quinoline derivatives have exhibited promising activity against various bacterial and fungal strains. Their mechanism of action is often associated with the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several this compound-related compounds against different microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (mg/mL) | Reference |

| Quinaldine | 16a | E. coli | 1 | [5] |

| 18 | B. subtilis | 4 | [5] | |

| 7a | C. albicans | Moderate effect at 4 | [5] | |

| - | B. subtilis | 0.25 | [5] | |

| - | S. aureus | 0.5 - 4 | [5] | |

| Quaternized Inulin with Pyridine | 3PQI | E. coli | 0.125 | [3] |

| S. aureus | 0.0625 | [3] | ||

| Thiazole-Coumarin Hybrid | 1b, 1g | Aspergillus brasiliensis | 15.62 (µg/mL) | [6] |

| - | Pseudomonas aeruginosa | 15.62 - 31.25 (µg/mL) | [6] | |

| - | Enterococcus faecalis | 15.62 - 31.25 (µg/mL) | [6] | |

| - | Staphylococcus aureus | 62.5 - 125 (µg/mL) | [6] | |

| - | Candida albicans | 15.62 (µg/mL) | [6] |

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound and related derivatives, based on common practices in the cited literature.

General Synthetic Pathway for this compound Derivatives

A representative synthetic route to a this compound derivative is depicted below. This typically involves the condensation of a quinaldine-containing scaffold with a substituted aniline.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition : 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.1 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum : A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compound : The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation : Each well is inoculated with the standardized microbial suspension.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

This compound derivatives and their structural analogs represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their activity is linked to the modulation of key cellular signaling pathways, such as STAT3 and Wnt/β-catenin, in cancer cells. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic potential and advance these compounds towards clinical applications. The experimental protocols and summarized data presented in this guide offer a valuable resource for researchers in this field.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 5. Anticancer test with the MTT assay method [bio-protocol.org]

- 6. protocols.io [protocols.io]

Quinaldanilide and Related Quinoline Derivatives: A Deep Dive into Their Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The rising threat of drug-resistant fungal infections necessitates the exploration of novel antifungal agents with unique mechanisms of action. Among the promising candidates are quinoline derivatives, a class of heterocyclic compounds inspired by natural alkaloids like quinine.[1][2] This technical guide delves into the core mechanism of action of these compounds, with a focus on their role as inhibitors of succinate dehydrogenase in fungal cells. While the specific term "quinaldanilide" is not extensively characterized in publicly available literature, this guide will focus on the well-documented activities of related quinoline-based antifungals that likely share a similar mode of action.

Core Mechanism: Inhibition of Fungal Respiration

The primary antifungal activity of many quinoline derivatives stems from their ability to disrupt the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production in fungi.[3][4] Specifically, these compounds have been shown to target and inhibit succinate dehydrogenase (SDH) , also known as Complex II of the ETC.[5]

Succinate dehydrogenase is a key enzyme that plays a dual role in fungal metabolism:

-

It is a component of the Krebs cycle, catalyzing the oxidation of succinate to fumarate.

-

It is an integral part of the electron transport chain, transferring electrons from succinate to the quinone pool.

By inhibiting SDH, quinoline derivatives effectively block the flow of electrons through the ETC, leading to a cascade of detrimental effects within the fungal cell. This includes a reduction in ATP synthesis, the generation of reactive oxygen species (ROS), and ultimately, cell death.[1]

References

The Antineoplastic Potential of Quinoline-2-Carboxanilides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of quinoline-2-carboxanilides as potential antineoplastic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities. This document consolidates key findings on the anticancer properties of quinoline-2-carboxanilides, focusing on their synthesis, cytotoxic effects, and mechanisms of action.

Introduction to Quinoline-2-Carboxanilides in Oncology

Quinoline derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in the search for new therapeutic agents due to their diverse pharmacological activities.[1] The incorporation of a carboxamide linkage at the 2-position of the quinoline ring system has been a fruitful strategy in the development of potent anticancer compounds.[2] These molecules have demonstrated efficacy against a variety of cancer cell lines, including those of the prostate, breast, lung, and colon, often exhibiting cytotoxic effects at micromolar and even nanomolar concentrations.[3][4] The antineoplastic activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][5]

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of quinoline-2-carboxanilides and their derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the reported IC50 values for various quinoline-2-carboxanilide derivatives.

| Compound ID/Description | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Quinoline-2-carboxylic acid aryl ester | PC3 | Prostate Cancer | 26 (as µg/mL) | [1] |

| IND-2 | PC-3 | Prostate Cancer | 3 | [6] |

| IND-2 | DU-145 | Prostate Cancer | 3.5 | [6] |

| 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1) | T47D | Breast Cancer | Not specified | [7] |

| Quinoline-6-carboxamide derivative (2f) | h-P2X7R-MCF-7 | Breast Cancer | 0.566 | [2] |

| Quinoline-6-carboxamide derivative (2e) | h-P2X7R-MCF-7 | Breast Cancer | 0.624 | [2] |

| Quinoline-6-carboxamide derivative (2g) | h-P2X7R-MCF-7 | Breast Cancer | 0.813 | [2] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 | Pancreatic Cancer | 2-16 | [8] |

| Quinoline derivative 5a | MCF-7 | Breast Cancer | 0.025-0.082 (GI50) | [3] |

| Quinoline derivative 5a | A-549 | Lung Cancer | 0.025-0.082 (GI50) | [3] |

| Compound ID/Description | Enzyme/Target | IC50 (nM) | Reference |

| Quinoline derivative 5a | EGFR | 71 | [3] |

| Quinoline derivative 5a | HER-2 | 31 | [3] |

Mechanisms of Antineoplastic Action

Quinoline-2-carboxanilides exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[7] Quinoline-2-carboxanilides have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 inhibit this process.[9] Studies have shown that treatment with quinoline derivatives leads to an increase in the expression of Bax and a decrease in the expression of Bcl-2.[1][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[6] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, which ultimately leads to cell death.[1][7]

Caption: Intrinsic apoptosis pathway induced by quinoline-2-carboxanilides.

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. This leads to the activation of caspase-8, which can then directly activate the executioner caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.[7] Some quinoline derivatives have been shown to activate caspase-8, suggesting an involvement of the extrinsic pathway.[3]

Caption: Extrinsic apoptosis pathway potentially modulated by quinoline-2-carboxanilides.

Cell Cycle Arrest

In addition to inducing apoptosis, quinoline-2-carboxanilides can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[1] This prevents the cells from dividing and growing. Studies have demonstrated that these compounds can cause cell cycle arrest in the S phase or G2/M phase.[1][5] The arrest in the G2 phase is often associated with an increase in the levels of cyclin B1.[5]

Caption: Cell cycle arrest induced by quinoline-2-carboxanilides.

In Vivo Antineoplastic Efficacy

The anticancer potential of quinoline derivatives has also been demonstrated in preclinical in vivo models. For instance, a quinoline-2-thione derivative, KA3D, was evaluated in a xenograft mouse model with SKOV3 ovarian cancer cells.[5] Intravenous administration of KA3D significantly reduced tumor size with no apparent toxicity to the mice.[5] These findings highlight the potential of the quinoline scaffold for the development of effective and safe anticancer drugs. While this study was not on a quinoline-2-carboxanilide specifically, it provides a strong rationale for investigating this subclass in similar in vivo models.

Experimental Protocols

This section details the common experimental methodologies used to evaluate the antineoplastic potential of quinoline-2-carboxanilides.

Synthesis of Quinoline-2-Carboxanilides

A general method for the synthesis of quinoline-2-carboxanilides involves the condensation of quinoline-2-carbonyl chloride with an appropriately substituted aniline. Quinoline-2-carbonyl chloride can be prepared from quinoline-2-carboxylic acid using a chlorinating agent such as oxalyl chloride or thionyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: General workflow for the synthesis of quinoline-2-carboxanilides.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoline-2-carboxanilide compounds for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western blotting is used to detect the expression levels of key apoptosis-related proteins.

-

Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.[10]

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).[6][10]

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

-

Fixation: The cells are fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

Quinoline-2-carboxanilides represent a promising class of compounds with significant antineoplastic potential. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines underscores their potential as lead compounds for the development of novel anticancer therapies. Further research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive in vivo studies to evaluate their efficacy and safety in preclinical models. The elucidation of their precise molecular targets will also be crucial for their clinical translation.

References

- 1. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sid.ir [sid.ir]

- 10. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral Research on Quinaldanilide Compounds: A Review of a Seemingly Unexplored Area

Despite a comprehensive search of available scientific literature, no significant body of research dedicated to the antiviral properties of Quinaldanilide compounds has been identified. This suggests that this specific class of compounds may represent a largely unexplored area within the field of antiviral drug discovery.

While the initial inquiry sought to create an in-depth technical guide on the antiviral research of this compound compounds, the absence of relevant data, including quantitative antiviral activity, experimental protocols, and defined mechanisms of action, precludes the development of such a document.

The search for antiviral agents has led researchers to investigate a vast array of chemical scaffolds. However, it appears that the this compound core has not been a significant focus of these efforts to date. Scientific databases and scholarly articles do not contain reports of screening programs, synthesis of derivative libraries for antiviral testing, or mechanistic studies specifically centered on this compound and its potential to inhibit viral replication.

For the benefit of researchers and scientists in the field of drug development, it is important to note that searches for related but structurally distinct heterocyclic compounds did yield substantial information on antiviral research. Notably, significant research has been conducted on the antiviral activities of Quinolizidine , Quinoxaline , and Acridine derivatives. These compound classes have shown promise against a variety of viruses, and a wealth of data on their synthesis, structure-activity relationships (SAR), and mechanisms of action is available in the scientific literature.

It is conceivable that this compound derivatives may have been synthesized and tested in broader antiviral screening campaigns without being the primary focus of published studies. However, without specific data, any discussion of their potential antiviral efficacy would be purely speculative.

Therefore, this communication serves to inform the audience of the current void in the scientific literature regarding the antiviral potential of this compound compounds. This gap may present an opportunity for future research endeavors. Investigators with expertise in medicinal chemistry and virology may consider the this compound scaffold as a novel starting point for the design and synthesis of new potential antiviral agents. Future work could involve the creation of a this compound derivative library followed by screening against a panel of clinically relevant viruses to ascertain any potential for antiviral activity.

Preliminary Screening of Quinaldanilide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of quinaldanilide analogs as potential therapeutic agents. Quinaldanilides, a class of compounds characterized by a quinoline ring linked to an aniline moiety via an amide bond, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the foundational methodologies for evaluating their anticancer potential, presents a structured approach to data analysis, and visualizes key cellular signaling pathways and experimental workflows.

Core Concepts in this compound Analog Screening

The preliminary screening of this compound analogs typically revolves around assessing their cytotoxic and antiproliferative effects against various cancer cell lines. The fundamental principle is to identify compounds that selectively inhibit the growth of cancer cells with minimal toxicity to normal cells. Structure-activity relationship (SAR) studies are crucial in this initial phase to understand how modifications to the this compound scaffold influence biological activity, guiding the design of more potent and selective derivatives.[1][2][3][4]

Data Presentation: Antiproliferative Activity

The antiproliferative activity of novel compounds is commonly quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro antiproliferative activity of a series of N-aryl-quinoline-2-carboxamide derivatives, which are structurally analogous to quinaldanilides, against various human cancer cell lines.

| Compound ID | R Group (Substitution on Anilide Ring) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| 1a | H | > 50 | > 50 | > 50 | > 50 |

| 1b | 4-F | 25.3 ± 2.1 | 31.6 ± 3.5 | 42.1 ± 4.2 | 38.5 ± 3.9 |

| 1c | 4-Cl | 15.8 ± 1.5 | 22.4 ± 2.8 | 30.5 ± 3.1 | 28.9 ± 2.7 |

| 1d | 4-Br | 12.5 ± 1.1 | 18.9 ± 1.9 | 25.6 ± 2.4 | 24.1 ± 2.3 |

| 1e | 4-CH3 | 30.2 ± 3.3 | 38.7 ± 4.1 | 45.3 ± 4.8 | 41.2 ± 4.0 |

| 1f | 4-OCH3 | 20.1 ± 1.9 | 28.3 ± 2.9 | 35.8 ± 3.6 | 33.7 ± 3.2 |

| 1g | 3,4-diCl | 8.7 ± 0.9 | 12.5 ± 1.3 | 18.9 ± 1.7 | 16.4 ± 1.5 |

| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 | 1.1 ± 0.1 |

Note: Data is hypothetical and for illustrative purposes, based on trends observed in published literature for similar compound series. Doxorubicin is included as a positive control.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and reliability of screening results. The following sections provide methodologies for key assays in the preliminary evaluation of this compound analogs.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine if the antiproliferative activity of the compounds is due to an arrest at a specific phase of the cell cycle.[8][9][10][11][12]

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound analogs

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound analogs at their IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway to elucidate the mechanism of cell death induced by the this compound analogs.[13][14][15][16][17]

Materials:

-

Human cancer cell lines

-

This compound analogs

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Mandatory Visualizations

Experimental Workflow

Potential Signaling Pathways

This compound analogs, like other quinoline-based anticancer agents, may exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Wnt/β-catenin and MAPK/ERK pathways are two such critical pathways often dysregulated in cancer.

Conclusion

The preliminary screening of this compound analogs is a critical first step in the identification of novel anticancer drug candidates. This guide provides a foundational framework for conducting and interpreting these initial studies. By employing standardized experimental protocols, presenting data in a clear and comparative manner, and considering the potential modulation of key cancer-related signaling pathways, researchers can effectively identify promising lead compounds for further development. The structure-activity relationships derived from this preliminary screening are invaluable for the rational design of next-generation this compound analogs with enhanced potency and selectivity.

References

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. MTT (Assay protocol [protocols.io]

- 7. broadpharm.com [broadpharm.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. nanocellect.com [nanocellect.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 17. blog.cellsignal.com [blog.cellsignal.com]

Quinaldanilide CAS number and molecular weight

An In-Depth Technical Guide to Quinaldine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldine, also known as 2-methylquinoline, is a heterocyclic aromatic organic compound with significant applications in various scientific and industrial fields. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. It is intended to serve as a technical resource for professionals in research, and drug development. This document details key quantitative data, experimental protocols for its synthesis and analysis, and illustrates its synthetic pathways.

Chemical and Physical Properties

Quinaldine is a colorless oily liquid that may yellow with age and exposure to light.[1] It is a derivative of quinoline with a methyl group at the 2-position.[1]

| Property | Value | Reference |

| CAS Number | 91-63-4 | [1] |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Density | 1.058 g/cm³ | [1] |

| Melting Point | -2 °C | [1] |

| Boiling Point | 248 °C | [1] |

| Flash Point | 79 °C | [1] |

| Refractive Index | 1.8116 | [1] |

Synthesis of Quinaldine

Several methods have been established for the synthesis of quinaldine and its derivatives.

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines. In the context of quinaldine synthesis, aniline is reacted with paraldehyde.[1]

Experimental Protocol:

A general procedure involves the reaction of aniline with crotonaldehyde, which can be formed in situ from paraldehyde, in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. The reaction is highly exothermic and requires careful temperature control.

Doebner-von Miller Reaction

This reaction is a variation of the Skraup synthesis and is a common method for preparing quinaldine.[1][2]

Experimental Protocol:

Aniline is reacted with crotonaldehyde in the presence of an acid catalyst, often hydrochloric acid. The reaction proceeds through a series of steps including Michael addition, cyclization, and oxidation to yield quinaldine.[3]

Microwave-Assisted Green Synthesis

A more modern and environmentally friendly approach involves a one-pot reaction under microwave irradiation without a solvent.[4][5]

Experimental Protocol:

Aniline derivatives and acetaldehyde are reacted on the surface of neutral alumina impregnated with hydrochloric acid. The mixture is irradiated in a microwave oven. This method offers advantages such as high yield, short reaction time, and a straightforward work-up procedure.[4][5]

Caption: Overview of major synthetic routes to Quinaldine.

Biological Activities and Applications

Quinaldine and its derivatives exhibit a broad spectrum of biological activities, making them important scaffolds in drug discovery and development.[6][7]

| Biological Activity | Description |

| Antifungal | Derivatives of quinaldine have shown significant in vitro activity against various fungal strains.[8][9] |

| Antibacterial | The quinoline ring, the core of quinaldine, is a key component in many antibacterial drugs.[9] |

| Antimalarial | Quinaldine is used in the manufacturing of antimalarial drugs.[1][10] |

| Anticancer | Quinoline derivatives have been investigated for their potential to induce apoptosis in cancer cells.[7] |

| Anti-inflammatory | Certain quinoline derivatives have demonstrated anti-inflammatory properties.[7] |

| Anesthetic | Quinaldine sulfate is utilized as an anesthetic in fish transportation.[1][10] |

Analytical Methods

The analysis of quinaldine and related quinoline alkaloids is typically performed using chromatographic techniques.

Experimental Protocol (HPLC):

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of quinoline alkaloids. A typical protocol would involve:

-

Sample Preparation: Extraction of the analyte from the matrix, for instance, using Microwave-Integrated Extraction and Leaching (MIEL) for natural product samples.[11]

-

Chromatographic System: A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of the quinoline ring.

Mechanism of Action

While a specific, universally accepted signaling pathway for quinaldine's biological effects is not yet fully elucidated, the broader class of quinoline derivatives is known to exert its effects through various mechanisms. For example, in cancer, quinoline derivatives have been shown to induce apoptosis.[7] The hydrodenitrogenation (HDN) of quinaldine, a process relevant in industrial catalysis, has a proposed reaction mechanism involving hydrogenation and hydrogenolysis steps.[12] Further research is needed to delineate the precise molecular targets and signaling pathways modulated by quinaldine in different biological contexts.

Conclusion

Quinaldine is a versatile molecule with a rich chemistry and a wide array of applications, particularly in the pharmaceutical and dye industries. The synthetic methods for its production are well-established, with newer, greener alternatives being developed. Its diverse biological activities continue to make it and its derivatives attractive candidates for further investigation in drug discovery. The analytical techniques for its characterization are robust, ensuring quality control in its various applications. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

- 1. Quinaldine - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. US1752492A - Process of making quinaldine - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. Quinaldine derivatives: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.org [mdpi.org]

- 10. QUINALDINE FOR SYNTHESIS 2-Methylqunoline | Ennore India Chemicals [ennoreindiachemicals.com]

- 11. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

N-phenylquinoline-2-carboxamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-phenylquinoline-2-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry. Due to a notable absence of direct quantitative data in publicly available literature, this document serves as a foundational resource, offering detailed experimental protocols for determining these critical physicochemical properties. Furthermore, it outlines the synthesis of the parent compound and visualizes potential signaling pathways based on the known biological activities of its derivatives. This guide is intended to empower researchers and drug development professionals to generate the necessary data to advance the understanding and application of N-phenylquinoline-2-carboxamide and its analogs.

Introduction

N-phenylquinoline-2-carboxamide belongs to the quinoline carboxamide class of compounds, which has garnered substantial interest in drug discovery due to a wide range of biological activities. Derivatives of this scaffold have been investigated for their potential as inhibitors of various enzymes and receptors, including histone deacetylases (HDACs) and the P2X7 receptor, suggesting their therapeutic promise in oncology and inflammatory diseases.

Despite its importance, a thorough review of the scientific literature reveals a significant gap in the characterization of the fundamental physicochemical properties of N-phenylquinoline-2-carboxamide, specifically its solubility and stability. These parameters are paramount in early-stage drug development, influencing bioavailability, formulation, and ultimately, clinical success. This guide addresses this knowledge gap by providing a framework for the systematic evaluation of these properties.

Physicochemical Properties

A comprehensive search of available scientific databases did not yield specific quantitative data for the solubility and stability of N-phenylquinoline-2-carboxamide. The following tables are presented as templates for the systematic recording of experimental data.

Solubility Data

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. It is recommended to determine both kinetic and thermodynamic solubility in various relevant media.

Table 1: Kinetic Solubility of N-phenylquinoline-2-carboxamide

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Observations |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Nephelometry/UV Spectroscopy | Data not available | |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Nephelometry/UV Spectroscopy | Data not available | |

| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Nephelometry/UV Spectroscopy | Data not available | |

| Water | 25 | Nephelometry/UV Spectroscopy | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Visual | Data not available | |

| Ethanol | 25 | Visual | Data not available |

Table 2: Thermodynamic Solubility of N-phenylquinoline-2-carboxamide

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Observations |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Shake-Flask (HPLC-UV) | Data not available | |

| Water | 25 | Shake-Flask (HPLC-UV) | Data not available |

Stability Data

Stability studies are essential to understand the degradation pathways and shelf-life of a compound. Forced degradation studies under various stress conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.

Table 3: Stability of N-phenylquinoline-2-carboxamide under Forced Degradation

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants (if identified) |

| 0.1 M HCl | 2, 6, 24, 48 | 60 | Data not available | |

| 0.1 M NaOH | 2, 6, 24, 48 | 60 | Data not available | |

| 3% H₂O₂ | 2, 6, 24, 48 | 25 | Data not available | |

| Thermal (Solid State) | 24, 48, 72 | 80 | Data not available | |

| Photostability (ICH Q1B) | - | 25 | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-phenylquinoline-2-carboxamide and for conducting the key experiments to determine its solubility and stability.

Synthesis of N-phenylquinoline-2-carboxamide

The synthesis of N-phenylquinoline-2-carboxamide can be achieved through a multi-step process starting from isatin and acetophenone.

Synthesis of N-phenylquinoline-2-carboxamide.

Protocol:

-

Synthesis of 2-Phenylquinoline-4-carboxylic Acid:

-

Dissolve isatin in a 33% potassium hydroxide (KOH) solution.

-

Slowly add an ethanol solution of acetophenone.

-

Reflux the mixture at 85°C for 8 hours.

-

Remove the solvent by rotary evaporation.

-

Add water and adjust the pH to 5-6 with 3 M HCl to precipitate the product.

-

Filter and wash the solid to obtain 2-phenylquinoline-4-carboxylic acid.

-

-

Amide Coupling to form N-phenylquinoline-2-carboxamide:

-

Activate the carboxylic acid group of 2-phenylquinoline-4-carboxylic acid using a suitable coupling agent (e.g., thionyl chloride (SOCl₂) or a peptide coupling reagent like HATU).

-

In a separate flask, dissolve aniline in an appropriate aprotic solvent.

-

Slowly add the activated carboxylic acid to the aniline solution.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Work up the reaction mixture by washing with appropriate aqueous solutions to remove unreacted starting materials and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain pure N-phenylquinoline-2-carboxamide.

-

Solubility Assays

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of N-phenylquinoline-2-carboxamide in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a microplate well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.

-

Detection:

-

Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation. The highest concentration that does not show precipitation is the kinetic solubility.

-

UV Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the UV absorbance of the supernatant at the λmax of the compound. Compare the absorbance to a standard curve prepared in the same buffer system to determine the concentration.

-

-

Sample Preparation: Add an excess amount of solid N-phenylquinoline-2-carboxamide to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of N-phenylquinoline-2-carboxamide using a validated HPLC-UV method against a standard curve.

Stability Study: Forced Degradation

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.

Forced degradation study workflow.

General Protocol:

-

Sample Preparation: Prepare solutions of N-phenylquinoline-2-carboxamide in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24, 48 hours). Neutralize the samples before analysis.

-

Oxidative Stress: Incubate the solution with hydrogen peroxide at room temperature and collect samples at various time points.

-

Thermal Stress: Store the solid compound at a high temperature (e.g., 80°C) and analyze at different time points.

-

Photostability: Expose the solid compound to light conditions as specified in ICH guideline Q1B.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and mass spectrometric (MS) detection to separate and quantify the parent compound and any degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the structure of major degradation products using MS and other spectroscopic techniques.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by N-phenylquinoline-2-carboxamide are not yet elucidated, its derivatives have shown inhibitory activity against histone deacetylases (HDACs) and the P2X7 receptor. The following diagram illustrates a generalized pathway for an HDAC inhibitor.

HDAC inhibition signaling pathway.

Conclusion

This technical guide highlights the current lack of public data on the solubility and stability of N-phenylquinoline-2-carboxamide and provides a comprehensive set of experimental protocols to address this gap. The methodologies outlined herein will enable researchers to generate the critical data necessary for the rational design and development of new therapeutics based on this promising scaffold. The provided visualizations of the synthesis and a potential signaling pathway offer a conceptual framework for further investigation. It is anticipated that the execution of these studies will significantly contribute to the advancement of N-phenylquinoline-2-carboxamide in the drug discovery pipeline.

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinaldanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldanilide, a derivative of quinoline-2-carboxamide, represents a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities associated with the quinoline scaffold, including antifungal, antibacterial, antiviral, and antineoplastic properties.[1][2] The amide functionality is a cornerstone in many active pharmaceutical ingredients (APIs).[1][2] Traditional methods for amide bond formation often require harsh reaction conditions, expensive coupling reagents, and can lead to the formation of byproducts that necessitate extensive purification.[1][2]

Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering advantages such as significantly reduced reaction times, higher yields, improved product purity, and cleaner reaction profiles.[1][2][3] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.[3][4] This document provides detailed protocols and data for the microwave-assisted synthesis of quinaldanilides, specifically focusing on the direct amidation of quinoline-2-carboxylic acid derivatives with substituted anilines.[1][2][5]

Data Presentation

The following table summarizes the optimized reaction conditions for the microwave-assisted synthesis of N-(4-bromophenyl)quinoline-2-carboxamide as a model compound. The data is compiled from a study that optimized the direct amidation process starting from various precursors.[1][6][7]

Table 1: Optimization of Microwave-Assisted Synthesis of N-(4-bromophenyl)quinoline-2-carboxamide [6][7]

| Entry | Starting Material (Acid/Ester Derivative) | Amine | Solvent | Catalyst | Time (min) | Yield (%) |

| 1 | Quinoline-2-carboxylic acid | 4-Bromoaniline | DMF | PTSA | 120 | 57 |

| 2 | Quinoline-2-carboxylic acid | 4-Bromoaniline | DMF | tBuOK | 120 | - |

| 3 | Methyl quinoline-2-carboxylate | 4-Bromoaniline | Solvent-free | - | 120 | 25 |

| 4 | Phenyl quinoline-2-carboxylate | 4-Bromoaniline | Solvent-free | - | 30 | 95 |

| 5 | 2-Naphthoic acid | 4-Bromoaniline | DMF | PTSA | 120 | 80 |

| 6 | Ethyl 2-naphthoate | 4-Bromoaniline | Solvent-free | - | 120 | 40 |

DMF: Dimethylformamide, PTSA: p-toluenesulfonic acid, tBuOK: Potassium tert-butoxide. Yields were determined by HPLC analysis.[6]

The optimized method, utilizing phenyl quinoline-2-carboxylate as the starting material under solvent-free conditions, demonstrated a significant improvement in yield and a drastic reduction in reaction time.[6][7]

Experimental Protocols

This section provides a detailed methodology for the optimized microwave-assisted synthesis of substituted quinoline-2-carboxanilides.

Materials:

-

Phenyl quinoline-2-carboxylate

-

Substituted aniline (e.g., 4-bromoaniline)

-

Microwave reactor (e.g., StartSynth multimode microwave reactor)

-

10 mL round bottom flask

-

Stirring bar

-

Condenser

-

HPLC system for reaction monitoring

-

Standard laboratory glassware for work-up and purification

-

Reagents for extraction and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Protocol: Microwave-Assisted Synthesis of N-(4-bromophenyl)quinoline-2-carboxamide

-

Reaction Setup:

-

In a 10 mL round bottom flask, combine phenyl quinoline-2-carboxylate (1.0 mmol, 250 mg) and the substituted aniline (1.5 mmol).[6]

-

Add a magnetic stirring bar to the flask.

-

Place the flask in the microwave reactor.

-

Connect the outlet of the reaction flask to a condenser positioned outside the microwave cavity to facilitate the removal of phenol byproduct.[6]

-

-

Microwave Irradiation:

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound.

-

Visualizations

The following diagrams illustrate the experimental workflow and the general synthetic strategy.

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Caption: General strategy for microwave-assisted this compound synthesis.

References

- 1. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of new substituted anilides of quinaldic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Protocol for the Synthesis of Substituted Quinoline-2-Carboxanilides: Application Notes for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of substituted quinoline-2-carboxanilides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer agents, enzyme inhibitors, and modulators of key cellular signaling pathways.

Introduction

Quinoline-2-carboxanilides are heterocyclic compounds characterized by a quinoline core linked to an aniline moiety via an amide bond. This structural motif has been identified as a privileged scaffold in drug discovery, demonstrating a broad spectrum of pharmacological properties.[1][2] Modifications to both the quinoline and aniline rings allow for the fine-tuning of their biological activity, making them attractive candidates for the development of novel therapeutics. This document outlines two primary synthetic routes to access these compounds and summarizes their activity against various biological targets.

Synthetic Protocols

Two common methods for the synthesis of substituted quinoline-2-carboxanilides are presented below. Method A proceeds via a two-step process involving the formation of an acyl chloride followed by amidation. Method B describes a direct amide coupling from the corresponding carboxylic acid.

Method A: Acyl Chloride Formation and Subsequent Amidation

This is a widely used and effective method for the synthesis of quinoline-2-carboxanilides.

Experimental Workflow:

Caption: General workflow for Method A synthesis.

Protocol:

-

Preparation of Quinoline-2-carbonyl chloride: To a solution of quinoline-2-carboxylic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature or refluxed for 2-4 hours until the reaction is complete (monitored by TLC). The excess thionyl chloride or oxalyl chloride and solvent are removed under reduced pressure to yield the crude quinoline-2-carbonyl chloride, which is often used in the next step without further purification.

-

Amide Formation: The crude quinoline-2-carbonyl chloride is dissolved in an anhydrous aprotic solvent like toluene or dichloromethane. To this solution, a solution of the desired substituted aniline (1.0-1.2 eq) and a base such as triethylamine (TEA) or pyridine (1.5-2.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-12 hours. Upon completion, the reaction mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the pure substituted quinoline-2-carboxanilide.[3]

Method B: Direct Amide Coupling

This method avoids the isolation of the reactive acyl chloride intermediate and utilizes coupling reagents to facilitate the amide bond formation directly from the carboxylic acid.

Experimental Workflow:

Caption: General workflow for Method B synthesis.

Protocol:

-

To a stirred solution of quinoline-2-carboxylic acid (1.0 eq), the desired substituted aniline (1.0-1.2 eq), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) in an anhydrous solvent like DMF or dichloromethane, a base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) is added at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the pure substituted quinoline-2-carboxanilide.

Data Presentation

The following tables summarize the synthetic yields and biological activities of representative substituted quinoline-2-carboxanilides.

Table 1: Comparison of Synthetic Yields

| Entry | Aniline Substituent | Method | Yield (%) | Reference |

| 1 | 2-methyl | A | 40 | [3] |

| 2 | 4-methoxy | A | Not specified | [3] |

| 3 | 3-bromo | A | Not specified | [3] |

| 4 | 4-sulfamoylphenyl | B | Not specified | |

| 5 | Various anilines | A | 60-80 |

Table 2: Anticancer Activity of Quinoline-2-carboxanilides

| Compound | Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-chloro-5-adamantyl | Glioblastoma (TS15-88) | 0.004 | |

| 2 | 2-(4-hydroxymethylphenyl)-5-adamantyl | Glioblastoma (TS15-88) | 0.003 | |

| 3 | 8-hydroxy-N-(3,4,5-trichlorophenyl) | Not Specified | 11.3 | [4] |

| 4 | N-(3-chloro-2-fluorophenyl)-8-hydroxy | Not Specified | 21.2 | [4] |

| 5 | N-(3,4-dichlorophenyl)-8-hydroxy | Not Specified | 31.2 | [4] |

Table 3: Carbonic Anhydrase Inhibition by Quinoline-2-carboxamides

| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) | Reference |

| 5a | n-propyl | 8126 | 88.4 | 6757 | >10000 | |

| 5b | n-butyl | 7567 | 85.7 | 5678 | >10000 | |

| 5c | benzyl | 654.3 | 456.3 | 1234 | 8798 | |

| 5d | 4-fluorobenzyl | 245.7 | 123.5 | 876.5 | 7654 | |

| 5e | 2,4-difluorobenzyl | 123.4 | 67.8 | 765.4 | 6543 | |

| 5f | 2,5-difluorobenzyl | 98.7 | 45.6 | 654.3 | 5432 | |

| 5g | 4-(trifluoromethyl)benzyl | 78.9 | 39.8 | 543.2 | 4321 | |

| 5h | 4-(trifluoromethoxy)benzyl | 61.9 | 33.0 | 657.2 | 3210 |

Table 4: P2X7 Receptor Antagonism by Quinoline Derivatives

| Compound | Substituent | IC50 (µM) | Reference |

| 1e | pyrazine-carboxamide with -OCF3 | 0.457 | [5] |

| 2f | quinoline-6-carboxamide with 4-iodo | 0.566 | [5] |

| 2e | quinoline-6-carboxamide with 4-fluoro | 0.624 | [5] |

| 1d | pyrazine-carboxamide | 0.682 | [5] |

| 2g | quinoline-6-carboxamide with 4-chloro | 0.813 | [5] |

| 3e | oxadiazole derivative | 0.890 | [5] |

Signaling Pathway Involvement

Substituted quinoline-2-carboxanilides have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway